2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
Description
2-NITRO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound characterized by its nitro and hydrazono functional groups
Properties
Molecular Formula |
C24H16N4O6 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H16N4O6/c29-24(21-7-3-5-17-4-1-2-6-20(17)21)34-23-13-8-16(14-22(23)28(32)33)15-25-26-18-9-11-19(12-10-18)27(30)31/h1-15,26H/b25-15+ |
InChI Key |
OWCASIIDWZOULZ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-NITRO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps. One common method includes the condensation of 2-nitro-4-formylphenyl 1-naphthoate with 4-nitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-NITRO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
Similar compounds include other nitrophenylhydrazono derivatives and naphthoate esters. Compared to these compounds, 2-NITRO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- 2-{(E)-[(4-Nitrophenyl)hydrazono]methyl}phenyl 3-methylbenzoate
- 2-{(E)-[(4-Nitrophenyl)hydrazono]methyl}phenyl 4-methylbenzoate
- 2-{(E)-[(4-Nitrophenyl)hydrazono]methyl}phenyl 2-methylbenzoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
